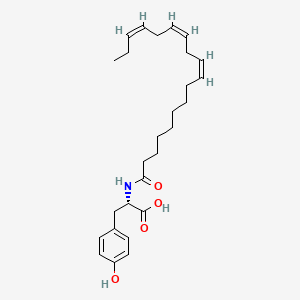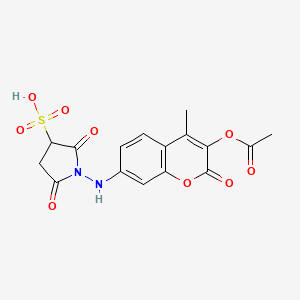
6(S)-Lipoxin A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(S)-Lipoxin A4 (6(S)-LXA4) is a lipoxin (LX) derivative of arachidonic acid (ARA) that has been increasingly studied in recent years due to its potential therapeutic applications. LXA4 is a potent lipid mediator involved in the resolution of inflammation and has been found to play a role in a variety of physiological processes, including wound healing, tissue repair, and immune regulation. LXA4 is a member of the specialized pro-resolving mediators (SPMs) family, which includes other LXs, resolvins, protectins, and maresins, and is known for its anti-inflammatory and pro-resolving properties.
Aplicaciones Científicas De Investigación
Osteoclastogenesis and Bone Loss
6(S)-Lipoxin A4 (LXA4) has been observed to significantly inhibit the formation and function of osteoclasts. This effect extends to preventing bone loss induced by ovariectomy. Its mechanism involves modulation of several pathways, including nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and MAPKs, suggesting potential therapeutic applications for osteoclast-related diseases (Liu et al., 2017).
Anti-Inflammatory Mediator in Endometrium
LXA4 is recognized for its anti-inflammatory actions, particularly in the human endometrium. Its expression is upregulated during the menstrual phase and early pregnancy. It can suppress inflammatory cytokines, making it a potential modulator of inflammation associated with the menstrual cycle and early pregnancy (Macdonald et al., 2011).
Role in Neonatal Neutrophils
Research indicates that the responsiveness of neonatal neutrophils to LXA4 is impaired compared to adults. This reduced responsiveness is attributed to decreased expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) and associated signaling, potentially impacting chronic inflammation in neonates (Weinberger et al., 2008).
Infantile Eczema Treatment
LXA4 and its analogs have shown efficacy in the treatment of infantile eczema. They act as anti-inflammatory mediators and serve as endogenous signals to control the inflammatory process (Wu et al., 2013).
Macrophage Apoptotic Signaling
LXA4 influences macrophage apoptosis, significantly inhibiting apoptosis induced by various stimuli. This effect is mediated through the activation of the PI3K/Akt and ERK/Nrf-2 pathways, suggesting LXA4's protective role in inflammation resolution (Prieto et al., 2010).
Anti-Inflammatory Role in Parturition
LXA4 is identified as an anti-inflammatory and pro-resolution mediator in human parturition. It reduces pro-inflammatory cytokine expression in myometrium, potentially playing a significant role in physiological and pathological labor (Maldonado‐Pérez et al., 2011).
Acute Lung Injury Treatment
LXA4 enhances alveolar fluid clearance in lipopolysaccharide (LPS)-induced acute lung injury, suggesting a therapeutic approach for such conditions. Its mechanism involves the PI3K/Akt pathway and regulation of CFTR protein expression (Yang et al., 2013).
Inflammation in Synovial Fibroblasts
LXA4 inhibits IL-1β-induced production of inflammatory cytokines and matrix metalloproteinases in human synovial fibroblasts. This finding indicates its potential use in combating inflammatory responses in conditions like arthritis (Sodin-Semrl et al., 2000).
Analogs with Potent Biological Activities
Aromatic analogs of LXA4 and lipoxin B4 have been synthesized, displaying potent biological activities, especially in enhancing the phagocytosis of apoptotic leukocytes by macrophages. This suggests their potential as therapeutic agents in inflammation resolution (O’Sullivan et al., 2007).
Modulation of Immune Response in Liver Fibrosis
LXA4 treatment alters the phenotypic distribution and activation markers of lymphocytes in experimental liver fibrosis, indicating its role in modulating immune response and inflammation in liver diseases (Karaca et al., 2022).
Myocardial Ischemia-Reperfusion Injury
LXA4 mitigates myocardial ischemia-reperfusion injury following cardiac arrest in rabbits, suggesting its potential application in cardiac injury treatments. Its mechanisms involve anti-inflammation and suppression of NF-κB activation (Chen et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6(S)-Lipoxin A4 involves a multi-step process starting from readily available starting materials. The key steps involve the formation of the epoxide and the subsequent opening of the epoxide ring to give the desired product.", "Starting Materials": [ "Methyl arachidonate", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Triethylamine", "Sodium hydroxide", "Ethyl acetate", "Methylene chloride" ], "Reaction": [ "Step 1: Methyl arachidonate is treated with methanesulfonic acid to give the corresponding sulfonate ester.", "Step 2: The sulfonate ester is then treated with hydrogen peroxide in the presence of sodium bicarbonate to form the epoxide.", "Step 3: The epoxide is then opened using acetic anhydride and methanol in the presence of triethylamine to give the intermediate diol.", "Step 4: The diol is then treated with sodium hydroxide to form the desired 6(S)-Lipoxin A4 product.", "Step 5: The product is purified using column chromatography with ethyl acetate and methylene chloride as the eluent." ] } | |
Número CAS |
94292-80-5 |
Nombre del producto |
6(S)-Lipoxin A4 |
Fórmula molecular |
C20H32O5 |
Peso molecular |
352.471 |
Nombre IUPAC |
(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
Clave InChI |
IXAQOQZEOGMIQS-UZDWIPAXSA-N |
SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Sinónimos |
5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




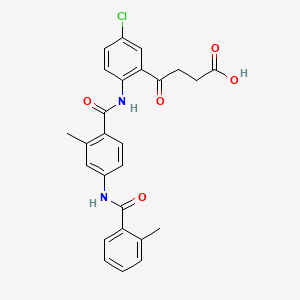
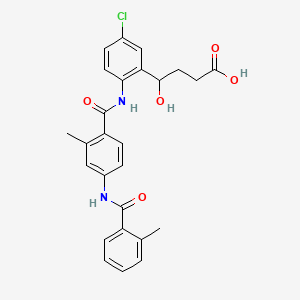
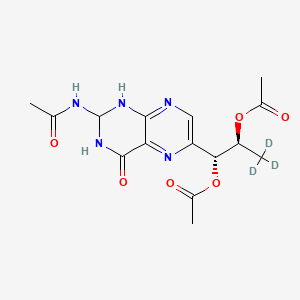

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
